molecular formula C7H3ClN2O2S B14720806 Thiocyanic acid, 4-chloro-2-nitrophenyl ester CAS No. 6803-43-6

Thiocyanic acid, 4-chloro-2-nitrophenyl ester

Cat. No.: B14720806
CAS No.: 6803-43-6
M. Wt: 214.63 g/mol
InChI Key: BLMPTCDTQNCFJU-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-chloro-2-nitrophenyl ester is a chemical compound with the molecular formula C7H3ClN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-chloro-2-nitrophenyl ester typically involves the reaction of 4-chloro-2-nitrophenol with thiocyanic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-chloro-2-nitrophenyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiocyanic acid, 4-chloro-2-nitrophenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-chloro-2-nitrophenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes by modifying proteins and other macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, 2,4-dinitrophenyl ester
  • Thiocyanic acid, 4-nitrophenyl ester
  • Thiocyanic acid, 2-chlorophenyl ester

Comparison

Thiocyanic acid, 4-chloro-2-nitrophenyl ester is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the chloro group can influence the compound’s reactivity in substitution reactions, while the nitro group can affect its redox behavior .

Properties

CAS No.

6803-43-6

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl) thiocyanate

InChI

InChI=1S/C7H3ClN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H

InChI Key

BLMPTCDTQNCFJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC#N

Origin of Product

United States

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